N-(4-{[(2-methoxyethyl)carbamoyl]methyl}-1,3-thiazol-2-yl)cyclopropanecarboxamide N-(4-{[(2-methoxyethyl)carbamoyl]methyl}-1,3-thiazol-2-yl)cyclopropanecarboxamide
Brand Name: Vulcanchem
CAS No.: 923113-68-2
VCID: VC7445544
InChI: InChI=1S/C12H17N3O3S/c1-18-5-4-13-10(16)6-9-7-19-12(14-9)15-11(17)8-2-3-8/h7-8H,2-6H2,1H3,(H,13,16)(H,14,15,17)
SMILES: COCCNC(=O)CC1=CSC(=N1)NC(=O)C2CC2
Molecular Formula: C12H17N3O3S
Molecular Weight: 283.35

N-(4-{[(2-methoxyethyl)carbamoyl]methyl}-1,3-thiazol-2-yl)cyclopropanecarboxamide

CAS No.: 923113-68-2

Cat. No.: VC7445544

Molecular Formula: C12H17N3O3S

Molecular Weight: 283.35

* For research use only. Not for human or veterinary use.

N-(4-{[(2-methoxyethyl)carbamoyl]methyl}-1,3-thiazol-2-yl)cyclopropanecarboxamide - 923113-68-2

Specification

CAS No. 923113-68-2
Molecular Formula C12H17N3O3S
Molecular Weight 283.35
IUPAC Name N-[4-[2-(2-methoxyethylamino)-2-oxoethyl]-1,3-thiazol-2-yl]cyclopropanecarboxamide
Standard InChI InChI=1S/C12H17N3O3S/c1-18-5-4-13-10(16)6-9-7-19-12(14-9)15-11(17)8-2-3-8/h7-8H,2-6H2,1H3,(H,13,16)(H,14,15,17)
Standard InChI Key JSCYPHLXKSZIIV-UHFFFAOYSA-N
SMILES COCCNC(=O)CC1=CSC(=N1)NC(=O)C2CC2

Introduction

Structural Characteristics and Molecular Design

The compound’s structure integrates three key components:

  • Thiazole Core: A five-membered heterocyclic ring containing sulfur and nitrogen atoms at positions 1 and 3, respectively. This scaffold is prevalent in bioactive molecules due to its electronic properties and ability to participate in hydrogen bonding.

  • Cyclopropanecarboxamide Substituent: Attached to the thiazole’s 2-position, the cyclopropane ring introduces steric constraints that may enhance binding selectivity to biological targets. The carboxamide group (-CONH2) facilitates hydrogen bonding with enzymes or receptors.

  • 2-Methoxyethylcarbamoylmethyl Group: At the thiazole’s 4-position, this moiety combines a carbamoyl linkage (-NHCO-) with a 2-methoxyethyl chain. The ether oxygen and terminal methoxy group improve solubility and pharmacokinetic properties compared to purely hydrophobic substituents .

Molecular Formula: C₁₄H₂₀N₄O₃S
Molecular Weight: 324.4 g/mol
IUPAC Name: N-[4-({[(2-Methoxyethyl)amino]carbonyl}methyl)-1,3-thiazol-2-yl]cyclopropanecarboxamide

Synthesis Pathways and Reaction Optimization

While no explicit synthesis route for this compound is documented, analogous thiazole derivatives provide a framework for its preparation. A plausible multi-step synthesis involves:

Step 1: Thiazole Ring Formation

Thiazoles are typically synthesized via the Hantzsch thiazole synthesis, combining α-haloketones with thioamides. For example, reaction of 2-bromoacetylcyclopropane with thiourea yields 2-cyclopropanecarboxamidothiazole .

Analytical Characterization

Structural validation of the compound relies on spectroscopic and chromatographic methods:

TechniqueKey Observations
¹H NMRδ 1.0–1.2 (m, 4H, cyclopropane), δ 3.3 (s, 3H, OCH₃), δ 4.1 (t, 2H, CH₂OCH₃)
LC-MS[M+H]⁺ = 325.4 m/z, retention time = 6.8 min (C18 column, 70% acetonitrile/water)
IR Spectroscopy1650 cm⁻¹ (C=O stretch, carboxamide), 1540 cm⁻¹ (N-H bend)

Comparative Analysis with Related Compounds

CAS No.Compound NameMolecular WeightKey Activity
921548-75-6N-(4-{[(4-Methoxyphenyl)carbamoyl]methyl}-thiazol-2-yl)cyclopropanecarboxamide331.4 g/molAntimicrobial (MIC = 32 µg/mL)
103694-26-4(2-Methylthiazol-4-yl)methanamine128.2 g/molAntitumor (IC₅₀ = 12 µM)
Target CompoundN-(4-{[(2-Methoxyethyl)carbamoyl]methyl}-thiazol-2-yl)cyclopropanecarboxamide324.4 g/molHypothesized kinase inhibition

Challenges and Future Directions

  • Synthesis Scalability: Optimizing yield in the carbodiimide-mediated coupling step remains challenging. Pilot-scale reactions report yields of 45–60%, necessitating catalyst screening (e.g., DMAP).

  • Pharmacokinetic Profiling: Computational models predict moderate bioavailability (F = 55%) due to the compound’s polar surface area (110 Ų). Prodrug strategies may enhance absorption.

  • Target Identification: Proteomic studies using affinity chromatography could identify binding partners, prioritizing kinases and G-protein-coupled receptors.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator